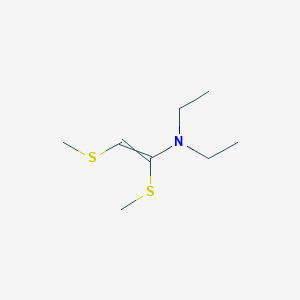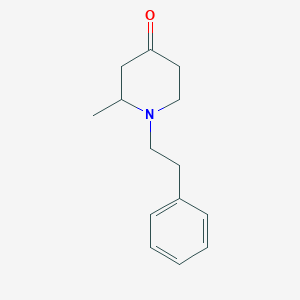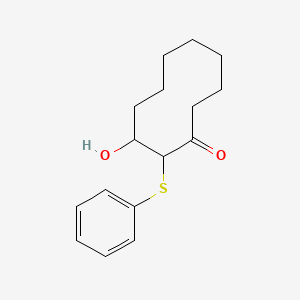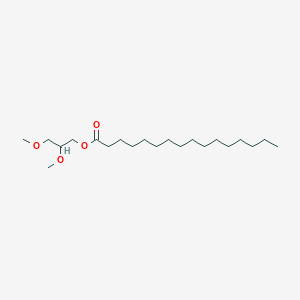![molecular formula C9H11NO5 B14323176 Ethyl 3-[(2,5-dioxopyrrolidin-1-yl)oxy]prop-2-enoate CAS No. 106032-27-3](/img/structure/B14323176.png)
Ethyl 3-[(2,5-dioxopyrrolidin-1-yl)oxy]prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-[(2,5-dioxopyrrolidin-1-yl)oxy]prop-2-enoate is a chemical compound known for its versatile applications in organic synthesis and medicinal chemistry. It is characterized by the presence of a pyrrolidinone ring and an ethyl ester group, making it a valuable intermediate in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-[(2,5-dioxopyrrolidin-1-yl)oxy]prop-2-enoate typically involves a two-step one-pot process. The first step is the Michael addition of aliphatic secondary amines to carbonyl alkynes, followed by β-bromination or chlorination of the obtained enamines. This method uses toluene as the solvent and chain alkyl propiolates as alkynyl substrates .
Industrial Production Methods: Industrial production of this compound can be achieved through a solvent-controllable protocol, which ensures moderate yields. The process involves the use of terminal carbonyl alkynes and specific reaction conditions to produce the desired product efficiently .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 3-[(2,5-dioxopyrrolidin-1-yl)oxy]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Aplicaciones Científicas De Investigación
Ethyl 3-[(2,5-dioxopyrrolidin-1-yl)oxy]prop-2-enoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 3-[(2,5-dioxopyrrolidin-1-yl)oxy]prop-2-enoate involves its interaction with specific molecular targets and pathways. It acts as an acylating agent, reacting with nucleophiles such as amines and thiols. This interaction can lead to the formation of covalent bonds with target molecules, thereby modifying their activity and function .
Comparación Con Compuestos Similares
Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate: This compound has similar structural features but differs in its functional groups and reactivity.
2,5-Dioxopyrrolidin-1-yl 2-(prop-2-yn-1-yloxy)acetate: This compound shares the pyrrolidinone ring but has different substituents, leading to distinct chemical properties.
Uniqueness: Ethyl 3-[(2,5-dioxopyrrolidin-1-yl)oxy]prop-2-enoate is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in various chemical reactions. Its ability to undergo multiple types of reactions makes it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
106032-27-3 |
|---|---|
Fórmula molecular |
C9H11NO5 |
Peso molecular |
213.19 g/mol |
Nombre IUPAC |
ethyl 3-(2,5-dioxopyrrolidin-1-yl)oxyprop-2-enoate |
InChI |
InChI=1S/C9H11NO5/c1-2-14-9(13)5-6-15-10-7(11)3-4-8(10)12/h5-6H,2-4H2,1H3 |
Clave InChI |
SJSGFWFEERGKDF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=CON1C(=O)CCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(4-Methoxyphenyl)cyclohexyl]acetic acid](/img/structure/B14323115.png)

![2-[({8-[(6-Butoxy-6-oxohexanoyl)oxy]octan-4-yl}oxy)carbonyl]benzoate](/img/structure/B14323128.png)


![5H-Pyrido[3,2-a]phenothiazin-5-one](/img/structure/B14323152.png)
![11-Oxatetracyclo[7.5.1.05,15.010,12]pentadeca-1,3,5(15),6,8-pentaene-13,14-dione](/img/structure/B14323154.png)






